3,5-dimethyl-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide
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Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
Research into similar compounds, including various substituted benzamides, focuses on their synthesis, characterization, and evaluation for biological activities. For instance, Saeed et al. (2015) reported the synthesis of different substituted benzamides, derived from non-steroidal anti-inflammatory drugs, and their screening against human recombinant alkaline phosphatase and ecto-5′-nucleotidases. These compounds showed potential for binding nucleotide protein targets, indicating their relevance in medicinal chemistry and drug design (Saeed et al., 2015).
Intermolecular Interactions
Another study by Saeed et al. (2020) focused on the intermolecular interactions in antipyrine-like derivatives, highlighting their synthesis, crystal structure characterization, and theoretical analysis. This research provides insights into how such compounds can be used to explore molecular interactions and the design of materials with specific properties (Saeed et al., 2020).
Antibacterial Agents
Palkar et al. (2017) designed and synthesized novel analogs showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These studies highlight the potential of similar compounds in developing new antibacterial agents (Palkar et al., 2017).
Heterocyclic Chemistry
Research in heterocyclic chemistry involves the synthesis of novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, and other derivatives incorporating various moieties. These compounds have shown moderate effects against bacterial and fungal species, contributing to the field of antimicrobial research (Abdel‐Aziz et al., 2008).
Optical Properties and Thin Films
El-Ghamaz et al. (2017) explored the synthesis and optical properties of antipyrine derivatives thin films, revealing their potential in materials science for developing devices with specific optical characteristics (El-Ghamaz et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
3,5-dimethyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-13-4-6-17(7-5-13)24-20(18-11-27(26)12-19(18)23-24)22-21(25)16-9-14(2)8-15(3)10-16/h4-10H,11-12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQOGYLMWLCIRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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